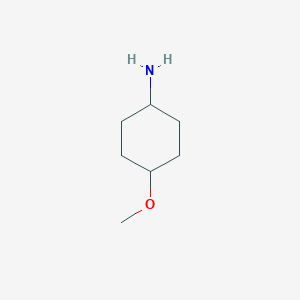

4-Methoxycyclohexanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMXLAZIFYYECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347613 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-46-5, 121588-79-2 | |

| Record name | 4-Methoxycyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methoxycyclohexyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-4-Methoxycyclohexanamine: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Methoxycyclohexanamine is a conformationally restricted diamine surrogate that is gaining significant attention as a valuable building block in medicinal chemistry. Its rigid cyclic structure, combined with the stereospecific orientation of its amine and methoxy functional groups, offers a unique scaffold for the design of novel therapeutics with improved potency and selectivity. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining high-purity cis-4-Methoxycyclohexanamine, with a primary focus on the stereoselective reductive amination of 4-methoxycyclohexanone. We will delve into the mechanistic underpinnings of catalyst selection and reaction optimization to favor the desired cis-isomer, present detailed experimental protocols, and discuss the broader implications of this compound in modern drug development.

Introduction: The Strategic Value of Conformationally Restricted Scaffolds in Medicinal Chemistry

The quest for novel drug candidates with enhanced efficacy and reduced off-target effects has led medicinal chemists to explore molecular scaffolds that offer a higher degree of pre-organization. Conformationally restricted molecules, such as cis-4-methoxycyclohexanamine, present their functional groups in well-defined spatial arrangements, which can lead to a more favorable entropic profile upon binding to a biological target. This often translates to higher binding affinity and specificity. The cis-1,4-substitution pattern on the cyclohexane ring locks the amine and methoxy groups into a specific axial-equatorial relationship, providing a rigid framework for the elaboration of more complex molecular architectures. Derivatives of similar substituted cyclohexylamines have shown promise in various therapeutic areas, including as antitubercular agents, underscoring the potential of this structural motif in drug discovery.[1]

Retrosynthetic Analysis and Key Synthetic Strategies

The most direct and industrially scalable approach to cis-4-methoxycyclohexanamine is the stereoselective reductive amination of the readily available starting material, 4-methoxycyclohexanone. This one-pot reaction involves the formation of an intermediate imine or enamine, followed by its reduction to the desired amine. The critical challenge lies in controlling the stereochemistry of the reduction to selectively yield the cis-isomer over the thermodynamically more stable trans-isomer.

The stereochemical outcome of the reduction is primarily influenced by the choice of catalyst and the reaction conditions. The two main catalytic systems that have demonstrated high cis-selectivity in the reductive amination of substituted cyclohexanones are Rhodium-based catalysts and Nickel-based catalysts , particularly Raney Nickel.

Caption: Retrosynthetic approach for cis-4-Methoxycyclohexanamine.

Stereoselective Reductive Amination: A Tale of Two Catalysts

The preference for the formation of the cis-isomer can be rationalized by considering the mechanism of catalytic hydrogenation of the intermediate imine on the catalyst surface. The bulky cyclohexyl ring will preferentially adsorb onto the catalyst surface from its less hindered side. Subsequent delivery of hydrogen from the catalyst surface then leads to the formation of the cis-product where the newly formed amino group and the methoxy group are on the same side of the ring.

Rhodium-Based Catalysis for High cis-Selectivity

Rhodium catalysts, often supported on carbon (Rh/C), have shown excellent performance in directing the stereoselective synthesis of cis-4-substituted cyclohexylamines.[1][2] The choice of solvent and reaction pressure plays a crucial role in maximizing the cis:trans ratio.

Experimental Protocol: Reductive Amination using Rh/C Catalyst

-

Reactor Setup: A high-pressure autoclave reactor is charged with 4-methoxycyclohexanone (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran.

-

Catalyst Addition: 5% Rhodium on carbon (Rh/C) is added to the mixture (typically 1-5 mol%).

-

Ammonia Introduction: The reactor is sealed and purged with nitrogen. Anhydrous ammonia is then introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (typically 1-3 MPa) and heated to a temperature between 60-90°C.[1]

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, a mixture of cis- and trans-isomers, is then subjected to purification.

Raney Nickel: A Cost-Effective Alternative

Raney Nickel is a widely used catalyst in industrial reductive aminations due to its high activity and lower cost compared to precious metal catalysts.[3] While it can provide good yields, achieving high cis-selectivity may require careful optimization of reaction parameters.

Experimental Protocol: Reductive Amination using Raney Nickel

-

Reactor Setup: A stirred autoclave is charged with 4-methoxycyclohexanone (1.0 eq), a solvent (e.g., methanol or ethanol), and activated Raney Nickel catalyst.

-

Amine Source: An aqueous solution of ammonia is added to the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen and heated. The reaction is typically carried out at a moderate temperature and pressure.

-

Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the catalyst is carefully filtered off. The product is isolated by distillation or crystallization after solvent removal.

Sources

Introduction: The Significance of the 4-Substituted Cyclohexanamine Scaffold

An In-Depth Technical Guide to the Synthesis of trans-4-Methoxycyclohexanamine

For inquiries, please contact: Senior Application Scientist Google Research & Development

The trans-4-substituted cyclohexanamine motif is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, making it an invaluable building block for creating molecules with specific three-dimensional structures. trans-4-Methoxycyclohexanamine, in particular, serves as a key intermediate in the synthesis of pharmacologically active compounds, where the methoxy group can modulate properties such as lipophilicity and metabolic stability, and the amine provides a crucial handle for further chemical elaboration. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on practical execution, stereochemical control, and the underlying scientific principles that govern these transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of trans-4-Methoxycyclohexanamine presents a central chemical challenge: the stereoselective installation of the amino group onto the cyclohexane ring to favor the trans diastereomer. Several robust strategies have been developed to address this, each with distinct advantages and considerations for the research scientist.

-

Direct Reductive Amination: This is arguably the most versatile and widely employed method for synthesizing cyclohexanamines.[1] The strategy involves the reaction of a ketone, in this case, 4-methoxycyclohexanone, with an amine source (typically ammonia or an ammonia equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. The stereochemical outcome is often governed by thermodynamic control, favoring the more stable trans product where the bulky substituent is in the equatorial position.

-

Biocatalytic Amination: A modern and highly selective alternative leverages the power of enzymes. Transaminases can catalyze the asymmetric amination of ketones with exceptional stereocontrol.[2][3] Recent studies have demonstrated that specific transaminases can selectively deaminate the cis-isomer from a diastereomeric mixture, effectively leading to a dynamic kinetic resolution that enriches the desired trans-isomer.[2][3] This approach is a hallmark of green chemistry, offering high selectivity under mild reaction conditions.[1]

-

Isomerization-Hydrolysis of Schiff Bases: A more specialized, multi-step approach involves the formation of a Schiff base from the starting ketone, followed by isomerization using a strong base to enrich the thermodynamically favored trans-imine. Subsequent hydrolysis then liberates the trans-amine.[4] While effective, this route is more operationally complex than direct reductive amination.

This guide will focus on the Direct Reductive Amination pathway, as it represents the most balanced approach in terms of efficiency, scalability, and accessibility for the majority of research and development laboratories.

Core Synthesis Workflow: Reductive Amination of 4-Methoxycyclohexanone

The recommended synthetic strategy is a two-stage process that can be executed sequentially. First, the accessible starting material, 4-methoxycyclohexanol, is oxidized to the key intermediate, 4-methoxycyclohexanone. Second, this ketone undergoes a one-pot reductive amination to yield the target compound.

Stage 1: Synthesis of the Ketone Intermediate

The foundational step is the efficient oxidation of 4-methoxycyclohexanol. A variety of modern oxidation reagents can be used, but pyridinium chlorochromate (PCC) is a reliable and well-documented choice for this transformation.[5]

Experimental Protocol: Oxidation of 4-Methoxycyclohexanol

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methylene chloride (CH₂Cl₂).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solvent.

-

Substrate Addition: Slowly add a solution of 4-methoxycyclohexanol (1.0 equivalent) dissolved in methylene chloride to the PCC suspension.

-

Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Florisil to remove chromium salts. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or distillation to yield pure 4-methoxycyclohexanone.[5]

Stage 2: Stereoselective Reductive Amination

This stage is the crux of the synthesis, where the amine is introduced with a preference for the trans configuration. The reaction is typically performed as a one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion, and its use avoids the toxicity concerns associated with sodium cyanoborohydride.[6]

Causality Behind Experimental Choices:

-

Amine Source: Ammonium acetate is used as a source of ammonia. In solution, it exists in equilibrium with ammonia and acetic acid. The acetic acid serves to catalyze the formation of the imine intermediate.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its selectivity. It is less reactive than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) over the ketone, minimizing side reactions like the reduction of the starting material to the alcohol.[6]

-

Stereochemistry: The reduction of the imine intermediate can proceed from either the axial or equatorial face. The approach from the less hindered equatorial face leads to the cis product, while the axial approach gives the desired trans product. Under thermodynamically controlled conditions, the system favors the formation of the more stable product, where the newly formed amine group is in the equatorial position, thus yielding a majority of the trans-isomer.

Experimental Protocol: Synthesis of trans-4-Methoxycyclohexanamine

-

Setup: In a round-bottom flask, dissolve 4-methoxycyclohexanone (1.0 equivalent) and ammonium acetate (3-5 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the internal temperature remains below 20°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude amine will be a mixture of cis and trans isomers.

Purification and Isomer Separation

Achieving high diastereomeric purity is critical. The most effective method for separating the trans and cis isomers is through the crystallization of their respective salts.[4]

-

Salt Formation: Dissolve the crude amine mixture in a suitable solvent like isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (HCl) in ether or isopropanol.

-

Crystallization: The hydrochloride salt of the amine will precipitate. The trans-isomer's salt is typically less soluble and will crystallize out preferentially.

-

Isolation: The solid is collected by filtration, washed with cold solvent, and dried. This process can be repeated to achieve higher purity.[7]

-

Free Base Liberation: The pure hydrochloride salt can be converted back to the free amine by treatment with a base (e.g., NaOH) and extraction into an organic solvent.

Data Presentation and Workflow

Summary of Synthetic Parameters

| Parameter | Stage 1: Oxidation | Stage 2: Reductive Amination | Purification |

| Key Reagents | 4-methoxycyclohexanol, PCC | 4-methoxycyclohexanone, NH₄OAc, NaBH(OAc)₃ | HCl |

| Solvent | Dichloromethane | 1,2-Dichloroethane | Isopropanol/Ether |

| Typical Yield | >90% | 70-85% (as mixed isomers) | >98% trans isomer after crystallization |

| Key Advantage | High conversion | One-pot procedure, good stereoselectivity | High diastereomeric purity |

| Reference | [5] | [6] | [4][7] |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of pure trans-4-Methoxycyclohexanamine.

References

- Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts...

- Preparation method of trans-4-methyl cyclohexylamine.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- Process for preparation of substantially pure glimepiride.

- Reductive amin

- Synthesis of 4-methoxycyclohexanone. PrepChem.com. [Link]

- A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Direct reductive amination of cyclohexanone.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 4-Methoxycyclohexanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural motif, featuring a cyclohexane ring with both an amine and a methoxy group, imparts specific physicochemical properties that make it a versatile intermediate for the synthesis of complex molecules. The stereochemistry of the substituents on the cyclohexane ring, existing as either cis or trans isomers, plays a critical role in its application and the biological activity of its derivatives. This guide provides an in-depth overview of the chemical identity, synthesis, analytical characterization, and potential applications of this compound, with a focus on the trans-isomer due to its prevalence in synthetic applications.

Chemical Identity: CAS Numbers and Synonyms

Clear identification of chemical compounds is paramount for researchers. This compound is identified by distinct CAS numbers for its stereoisomers.

| Isomer | CAS Number |

| trans-4-Methoxycyclohexanamine | 121588-79-2 |

| cis-4-Methoxycyclohexanamine | 130290-78-7 |

A variety of synonyms are used in literature and commercial listings for these compounds. Recognizing these is crucial for effective information retrieval.

Common Synonyms:

-

4-Methoxycyclohexan-1-amine

-

Cyclohexanamine, 4-methoxy-

-

(trans-4-methoxycyclohexyl)amine

-

(cis-4-methoxycyclohexyl)amine

-

trans-4-Methoxy-cyclohexylamine

-

cis-4-Methoxy-cyclohexylamine

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and reactivity in synthetic protocols. The following table summarizes key properties, primarily for the trans-isomer.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Boiling Point | ~174.5 °C (predicted) | |

| Density | ~0.94 g/cm³ (predicted) | |

| pKa | ~10.38 (predicted) | |

| Solubility | Soluble in many organic solvents. | |

| Appearance | Colorless to pale yellow liquid |

Stereoselective Synthesis: The Reductive Amination Pathway

The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4-methoxycyclohexanone. This method allows for the stereoselective synthesis of the desired isomer, typically the trans form, which is often favored thermodynamically.

Causality Behind Experimental Choices

Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction to the corresponding amine. The choice of the reducing agent is critical for the success and selectivity of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are often preferred over stronger reagents like sodium borohydride (NaBH₄) because they do not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[1][2] The stereochemical outcome of the reduction is influenced by the steric hindrance of the iminium ion intermediate, often leading to the preferential formation of the thermodynamically more stable trans isomer.

Experimental Workflow: Reductive Amination

Caption: Reductive amination workflow for the synthesis of trans-4-Methoxycyclohexanamine.

Detailed Protocol: Synthesis of trans-4-Methoxycyclohexanamine

This protocol is a representative procedure for the reductive amination of 4-methoxycyclohexanone using sodium borohydride.

Materials:

-

4-Methoxycyclohexanone

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-methoxycyclohexanone (1 eq.) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 eq.) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[3]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure trans-4-methoxycyclohexanamine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy group protons (a singlet), the proton on the carbon bearing the amino group, and the cyclohexane ring protons. The coupling constants of the cyclohexane ring protons can help in determining the cis/trans stereochemistry.[4]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the carbon attached to the amino group, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands for a primary amine in the region of 3300-3500 cm⁻¹), C-H stretching of the alkane and methoxy groups, and C-O stretching of the ether linkage.[4]

Mass Spectrometry (MS):

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (129.20 g/mol ) would be expected. Characteristic fragmentation patterns for cyclohexylamines often involve alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[4]

Chromatographic Methods

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound and for separating the cis and trans isomers. High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and isomer separation, often after derivatization of the amine to a UV-active compound.

Applications in Drug Development and Medicinal Chemistry

Cyclohexylamine derivatives are prevalent scaffolds in a wide range of biologically active molecules. The rigid, three-dimensional structure of the cyclohexane ring allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets.

Role as a Chiral Building Block

trans-4-substituted cyclohexylamines, including the methoxy derivative, are important chiral building blocks in the synthesis of pharmaceuticals.[5] The stereochemistry of these intermediates is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). For instance, trans-4-substituted cyclohexane-1-amines are key structural elements in drugs like the antipsychotic cariprazine.[6][7]

Potential Therapeutic Areas

Derivatives of 4-aminocyclohexanones have been investigated for their analgesic properties.[8][9] The methoxy substituent in this compound can influence the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. This makes it an attractive starting material for the synthesis of novel compounds targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Identification:

Based on data for similar cyclohexylamine derivatives, this compound is expected to be flammable and may cause skin and eye irritation or burns. It may also be harmful if swallowed or inhaled.[10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

This compound, particularly the trans-isomer, is a synthetically important and versatile building block with significant potential in medicinal chemistry and drug development. A thorough understanding of its chemical properties, stereoselective synthesis via reductive amination, and appropriate analytical characterization is essential for its effective utilization in research and development. As the demand for novel and structurally diverse drug candidates continues to grow, the application of such well-defined chiral intermediates will undoubtedly play a crucial role in the advancement of therapeutic agents.

References

- Organic Chemistry Portal.

- Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- MySkinRecipes. 4-Methylcyclohexylamine. [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]

- Saeedi, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. E-Journal of Chemistry, 10(1), 231-236. [Link]

- Google Patents. (2006).

- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine.

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

- Google Patents. (2017).

- Watson, P. S., et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 8(7), 551-564. [Link]

- LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [Link]

- Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(21), 5959-6003. [Link]

- Brand, F. A., et al. (2020).

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. UNIMAS Institutional Repository. [Link]

- PubChem. (trans-4-Methoxycyclohexyl)amine. [Link]

- Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]

- Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. UNIMAS Publisher (UNIPub). [Link]

- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry, 47(32), 14947-14963. [Link]

- Google Patents. (2005). Compositions comprising cyclohexylamines and aminoadamantanes.

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-Methoxycyclohexanamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methoxycyclohexanamine

Prepared by: A Senior Application Scientist

Introduction

This compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ) is a substituted cycloaliphatic amine of significant interest in synthetic chemistry and drug discovery as a versatile building block.[1][2] Its structure, comprising a cyclohexane ring functionalized with both an amine and a methoxy group, allows for the existence of cis and trans stereoisomers. The spatial arrangement of these functional groups dictates the molecule's three-dimensional conformation and, consequently, its chemical reactivity and biological activity.

Accurate structural elucidation and stereochemical assignment are paramount for researchers utilizing this compound. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation for professionals in chemical research and development.

Molecular Structure and Stereoisomerism

The core of this compound is a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain. The relative orientation of the amino (-NH₂) and methoxy (-OCH₃) groups at the C1 and C4 positions, respectively, defines the cis and trans isomers.

-

Trans Isomer: The substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups will occupy equatorial positions (diequatorial).

-

Cis Isomer: The substituents are on the same face of the ring. In the chair conformation, one group must be axial and the other equatorial.

This conformational difference is the fundamental origin of the distinct spectroscopic signatures observed for each isomer, particularly in NMR spectroscopy.

Caption: Numbered structure of this compound.

Caption: Key fragmentation pathways for this compound in EI-MS.

Expertise in Action: The Significance of α-Cleavage The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of the C1-C2 or C1-C6 bond, leading to the expulsion of a substituted cyclohexyl radical and the formation of a fragment ion. However, a more likely and simpler α-cleavage for primary amines is the loss of an alkyl radical from the carbon bearing the nitrogen, which is not as straightforward in a cyclic system. The most common fragmentation for cyclohexylamines is the formation of an iminium cation at m/z = 44 ([CH₂=NH₂]⁺) or related species, which is a strong indicator of the primary amine on a ring system.

| m/z Value | Proposed Fragment Ion | Formation Mechanism |

| 129 | [C₇H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 98 | [M - •OCH₃]⁺ | Loss of a methoxy radical. |

| 44 | [C₂H₆N]⁺ | α-cleavage product, [CH₂=NH₂]⁺, characteristic of primary amines. |

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. While IR and MS confirm the core functional groups and molecular weight, NMR spectroscopy stands out as the essential tool for definitive stereochemical assignment. The distinct chemical shifts and coupling constants of the methine protons in the ¹H NMR spectra of the cis and trans isomers provide an unambiguous fingerprint for each. This guide equips researchers with the foundational knowledge and practical insights required to confidently characterize this compound, ensuring the integrity and success of their scientific endeavors.

References

- Benchchem. Spectroscopic Analysis: A Comparative Guide to N-cyclohexyl-4-methoxybenzenesulfonamide and Its Precursors.

- PubChem. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910. National Center for Biotechnology Information.

- PubChem. 4-Methylcyclohexylamine | C7H15N | CID 80604. National Center for Biotechnology Information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- NIST. Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR.

- NIST. Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook.

- PubChem. 4-Methylcyclohexanol | C7H14O | CID 11524. National Center for Biotechnology Information.

- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.

- NIST. Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook.

- Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy.

- PubChem. 4-Methylcyclohexanone | C7H12O | CID 11525. National Center for Biotechnology Information.

- PubMed. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. National Library of Medicine.

- Study.com. Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol.

- Study.com. Compare and interpret the infrared spectra of 4- methylcyclohexane and 4- methylcyclohexanol.

- Chemistry LibreTexts. 24.11: Spectroscopy of Amines.

- Reddit. Cis and Trans NMR splitting : r/chemhelp.

Sources

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Separation of 4-Methoxycyclohexanamine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-methoxycyclohexanamine, a valuable building block in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document delves into the practical aspects of sourcing this compound, the chemical principles behind its synthesis, and the critical techniques for separating its cis and trans stereoisomers. The information herein is designed to empower researchers to make informed decisions in their procurement and experimental design.

Introduction: The Significance of this compound Isomers

This compound is a disubstituted cyclohexane derivative featuring both an amine and a methoxy group. The spatial arrangement of these functional groups relative to the cyclohexane ring gives rise to two distinct diastereomers: cis-4-methoxycyclohexanamine and trans-4-methoxycyclohexanamine. The stereochemistry of these isomers is critical, as it profoundly influences their physical properties and their interactions in biological systems. In drug development, the precise orientation of functional groups can be the determining factor in a molecule's efficacy, binding affinity to a target receptor, and metabolic stability. Consequently, access to stereochemically pure isomers is often a prerequisite for synthesizing novel pharmaceutical candidates and advanced materials.

Commercial Availability of Isomers

The commercial landscape for this compound isomers consists of offerings of the individual cis and trans isomers, as well as mixtures. Availability can vary by supplier, purity, and scale (research to bulk quantities). For drug development, sourcing the correct, highly pure isomer is a critical first step. Below is a summary of representative commercial sources.

| Supplier | Product Name | Isomer | Purity | CAS Number |

| Sigma-Aldrich | 4-Methylcyclohexylamine, mixture of cis and trans | Mixture | 97% | 6321-23-9[1] |

| TCI Chemicals | 4-Methylcyclohexylamine (cis- and trans- mixture) | Mixture | >99.0% | 6321-23-9[2] |

| TCI Chemicals | cis-4-Methylcyclohexylamine | cis | >98.0% | 2523-56-0[3] |

| TCI Chemicals | trans-4-Methylcyclohexylamine | trans | >98.0% | 2523-55-9[4] |

| Santa Cruz Biotechnology | 4-Methylcyclohexylamine, mixture of cis and trans | Mixture | - | 6321-23-9 |

| Santa Cruz Biotechnology | trans-4-Methylcyclohexylamine | trans | - | 2523-55-9[5] |

| BLD Pharm | cis-4-Methylcyclohexanamine hydrochloride | cis (HCl salt) | - | 33483-66-8[6] |

| Apollo Scientific | trans-4-Methylcyclohexan-1-amine | trans | - | 2523-55-9 |

Note: The table includes data for the closely related 4-methylcyclohexylamine, as detailed commercial listings for this compound are less common and often follow similar supply patterns. Researchers should verify the exact compound with the supplier. The CAS number for the mixture of this compound isomers is 4342-46-5.[7]

Synthesis of this compound: A General Approach

The synthesis of this compound typically commences from 4-methoxycyclohexanone. This ketone is a key intermediate that can be prepared from more readily available starting materials like 4-methoxycyclohexanol.[8] The conversion of the ketone to the target amine is commonly achieved via reductive amination, a process that inherently produces a mixture of the cis and trans isomers.

The causality behind this isomeric mixture lies in the mechanism of the reduction. The reducing agent (e.g., sodium borohydride, catalytic hydrogenation) can attack the imine intermediate from either the axial or equatorial face of the cyclohexane ring, leading to both possible stereochemical outcomes. The ratio of these isomers is often dependent on the specific reducing agent, solvent, and reaction conditions employed.

Sources

- 1. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methylcyclohexylamine (cis- and trans- mixture) 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. cis-4-Methylcyclohexylamine | 2523-56-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. 33483-66-8|cis-4-Methylcyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

An In-Depth Technical Guide to the Synthesis and Chemical History of 4-Methoxycyclohexanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate

4-Methoxycyclohexanamine is a saturated cyclic amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals. Its structure, featuring a cyclohexane ring substituted with both a methoxy and an amino group, allows for the existence of two distinct geometric isomers: cis and trans. The specific stereochemistry of this molecule is often critical to the biological activity and efficacy of the final target compound.

Unlike foundational molecules with a singular, celebrated discovery, the history of this compound is intrinsically linked to the evolution of synthetic organic chemistry. Its "discovery" is not a single event but rather the logical outcome of the development of powerful and generalizable synthetic methodologies. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, the underlying chemical principles, and the critical aspect of stereochemical control.

Chapter 1: Foundational Synthetic Strategies

The preparation of this compound is dominated by two robust and historically significant strategies, each starting from a different class of precursor. The choice between these pathways often depends on the availability of starting materials, cost, and the desired stereochemical outcome.

Pathway A: Catalytic Hydrogenation of 4-Methoxyaniline (p-Anisidine)

This is the most direct and atom-economical route, involving the saturation of the aromatic ring of a readily available precursor, 4-methoxyaniline (also known as p-anisidine).

Causality and Experimental Rationale: The catalytic hydrogenation of anilines is a well-established industrial process.[1] The primary challenge is to achieve complete saturation of the benzene ring without causing hydrogenolysis (cleavage) of the methoxy group or the C-N bond. The choice of catalyst is paramount to achieving high yield and selectivity.

-

Catalyst Selection: Ruthenium (Ru) and Rhodium (Rh) catalysts are often preferred for the hydrogenation of aromatic rings under milder conditions than those required by catalysts like Raney Nickel.[2] Ruthenium, in particular, is known for its efficacy in hydrogenating substituted anilines.[3]

-

Reaction Conditions: The reaction is typically run under elevated hydrogen pressure and temperature to overcome the aromatic stability of the benzene ring.[2][4] The presence of additives, such as alkali hydroxides, can increase both the reaction rate and the selectivity for the desired trans isomer.[5] The main byproduct can be the fully hydrogenated (4-methoxy-cyclohexyl)amine.[3]

Visualizing the Pathway: Hydrogenation of p-Anisidine

Caption: Catalytic hydrogenation of 4-methoxyaniline to a mixture of cis and trans isomers.

Experimental Protocol: Hydrogenation of 4-Methoxyaniline

-

Reactor Preparation: Charge a high-pressure autoclave reactor with 4-methoxyaniline and a suitable solvent (e.g., isopropanol or THF). Add the chosen catalyst (e.g., 5% Ruthenium on Carbon, ~1-5 mol%).

-

Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar) and begin vigorous stirring. Heat the mixture to the desired temperature (e.g., 100-140 °C).[2]

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples can be taken periodically to analyze the conversion by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to recover the catalyst. The solvent is then removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or chromatography.

Pathway B: Reductive Amination of 4-Methoxycyclohexanone

This versatile two-step pathway involves first synthesizing the ketone precursor and then converting it to the target amine. This route offers different opportunities for stereochemical control.

Causality and Experimental Rationale: Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[6] This method is broadly applicable and can be performed under various conditions, from catalytic hydrogenation to the use of chemical hydride reagents.[7][8]

-

Precursor Synthesis: The required ketone, 4-methoxycyclohexanone, is typically synthesized from 4-methoxyphenol. This involves an initial hydrogenation of the aromatic ring to form 4-methoxycyclohexanol, followed by oxidation of the secondary alcohol to the ketone.[9]

-

Reducing Agent Selection: For the amination step, a key consideration is the choice of reducing agent.

-

Catalytic Hydrogenation: Using H₂ and a catalyst (e.g., Pd/C, Raney Ni) in the presence of ammonia is a clean and effective method.[7]

-

Hydride Reagents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are highly effective because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone, allowing for a one-pot reaction.[10]

-

Visualizing the Pathway: Reductive Amination of 4-Methoxycyclohexanone

Caption: Two-step synthesis via formation and subsequent reductive amination of 4-methoxycyclohexanone.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-methoxycyclohexanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (pH 6-7) using a mild acid like acetic acid. This is crucial as it catalyzes the formation of the intermediate imine/iminium ion without degrading the hydride reagent.

-

Reduction: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature or below to control the reaction.[10]

-

Monitoring and Quenching: Stir the reaction for several hours until completion, as monitored by GC or TLC. Carefully quench the reaction by adding an aqueous acid solution.

-

Work-up and Purification: Perform a standard acid-base extraction. Basify the aqueous layer to deprotonate the amine product and extract it into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated to yield the crude product, which can be purified by distillation.

Chapter 2: Stereochemical Considerations and Properties

This compound exists as cis and trans diastereomers, where the substituents are on the same or opposite faces of the cyclohexane ring, respectively. Controlling the ratio of these isomers is a significant challenge in synthesis.[2]

-

Stereocontrol: The final cis/trans ratio is highly dependent on the synthetic route and conditions.

-

In the hydrogenation of p-anisidine , the stereochemical outcome is influenced by the catalyst, solvent, and temperature. The reaction often proceeds through different surface intermediates (imines and enamines), and conditions can be optimized to favor the pathway leading to the desired isomer.[2]

-

In reductive amination , the stereochemistry is determined during the reduction of the imine intermediate. The approach of the hydride to the C=N double bond can be directed by the steric bulk of the methoxy group, often leading to a preferential formation of one isomer.

-

-

Biocatalysis: Modern approaches increasingly use enzymes like transaminases, which can exhibit high diastereoselectivity, to produce a single, pure isomer from the ketone precursor.[4][11]

Data Presentation: Physicochemical Properties

The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to different physical properties.

| Property | cis-4-Methoxycyclohexanamine | trans-4-Methoxycyclohexanamine | Reference |

| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO | [12][13] |

| Molecular Weight | 129.20 g/mol | 129.20 g/mol | [12][13] |

| CAS Number | 130290-78-7 (example) | 121588-79-2 (example) | [13] |

| Boiling Point | 174.5 ± 33.0 °C (Predicted) | ~188-190 °C | [12] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | ~0.91 g/cm³ | [12] |

(Note: Exact experimental values can vary. CAS numbers are provided as examples found in databases like PubChem, which sometimes list multiple identifiers).[13]

Conclusion

The history of this compound is not that of a single discovery but a reflection of the advancement of synthetic organic chemistry. Its preparation is a practical application of fundamental reactions like catalytic hydrogenation and reductive amination. For the modern researcher, understanding the causality behind these classical routes—the choice of catalyst to direct stereochemistry, the control of pH to enable selective reduction, and the influence of reaction conditions on product distribution—is essential. As the demand for stereochemically pure intermediates in drug development continues to grow, the synthesis of molecules like this compound will remain a field of active innovation, increasingly leveraging asymmetric and biocatalytic methods to achieve ultimate precision and efficiency.

References

- Cis-4-methoxycyclohexanamine - Physico-chemical Properties. (n.d.). ChemBK.

- (trans-4-Methoxycyclohexyl)amine. (n.d.). PubChem.

- Reductive amination. (n.d.). In Wikipedia.

- Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. (n.d.). Semantic Scholar.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). MDPI.

- Reductive aminations by imine reductases: from milligrams to tons. (2022). Royal Society of Chemistry.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Direct reductive amination of cyclohexanone. (n.d.). ResearchGate.

- Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E- and Z-olefins. (n.d.). ResearchGate.

- Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation. (n.d.). Google Patents.

- Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. (2019). PubMed.

- Reaction profile of 4-methoxyphenol hydrogenation. (n.d.). ResearchGate.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (n.d.). ResearchGate.

Sources

- 1. Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chembk.com [chembk.com]

- 13. (trans-4-Methoxycyclohexyl)amine | C7H15NO | CID 409910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Methoxycyclohexanamine: A Guide to Novel Research Frontiers

Abstract

4-Methoxycyclohexanamine, a structurally simple yet intriguing molecule, represents a largely untapped resource within the chemical research community. While its constituent parts—the cyclohexylamine core and the methoxy group—are ubiquitous in high-value applications ranging from pharmaceuticals to advanced materials, the specific combination present in this compound remains underexplored. This guide illuminates promising, scientifically-grounded research avenues for this compound. It provides a technical roadmap for investigators in drug discovery, agrochemical development, and materials science, detailing hypothesized mechanisms, actionable experimental workflows, and methodologies for synthesizing novel derivatives. By leveraging established principles of medicinal chemistry and polymer science, this document serves as a catalyst for innovation, guiding researchers toward unlocking the full potential of this versatile chemical scaffold.

Introduction: Deconstructing this compound

At its core, this compound is a primary amine attached to a cyclohexane ring, which is further substituted with a methoxy group at the 4-position. This seemingly straightforward arrangement offers a compelling triad of chemical features that form the basis for our proposed research trajectories:

-

The Cyclohexylamine Scaffold: This saturated carbocyclic ring provides a rigid, three-dimensional structure. In medicinal chemistry, this scaffold is a well-established component of many bioactive molecules, including analgesics, cardiovascular agents, and neurological drugs.[1][2][3] Its lipophilic nature is crucial for traversing biological membranes.

-

The Primary Amine (-NH₂): This functional group is a versatile chemical handle. It acts as a hydrogen bond donor and acceptor, is basic (pKa ≈ 10.4), and serves as a key nucleophilic point for synthetic elaboration into a vast array of derivatives, such as amides, sulfonamides, and secondary or tertiary amines.[4]

-

The Methoxy Group (-OCH₃): Far from being a passive substituent, the methoxy group is a powerful modulator of molecular properties. It is prevalent in many natural products and approved drugs, where it enhances metabolic stability, improves physicochemical properties, and influences ligand-target binding interactions.[5][6][7] On a non-aromatic ring, it subtly alters lipophilicity and can act as a hydrogen bond acceptor.[8]

The combination of these features in a single, readily available molecule presents a compelling starting point for systematic investigation.[4] This guide will now explore the most promising research directions stemming from this unique structural foundation.

Diagram 1: Key Structural Features of this compound

Caption: A proposed workflow for screening this compound.

Experimental Protocol: Synthesis of an N-Substituted Derivative Library

To explore the structure-activity relationship (SAR), a library of derivatives should be synthesized, focusing on modifications at the primary amine. Reductive amination is a robust and high-yielding method for this purpose.

Protocol: Reductive Amination of this compound

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) (0.2 M concentration).

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq). A diverse set should be used, including aliphatic, aromatic, and heterocyclic examples, to probe different structural requirements.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. Progress can be monitored by TLC or LC-MS.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

-

Causality Note: NaBH(OAc)₃ is preferred as it is selective for imines in the presence of aldehydes/ketones and does not require acidic conditions that might protonate the amine starting material, rendering it unreactive.

-

-

Reaction Monitoring: Continue stirring at room temperature overnight (12-18 hours). Monitor the reaction for the disappearance of the starting amine by LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Proposed Analogs and Predicted Property Modulation

| R-Group (from R-CHO) | Predicted Effect on Properties | Rationale |

| Benzyl | Increased lipophilicity, potential for π-stacking | Introduces an aromatic ring. |

| 4-Pyridyl | Increased polarity, potential H-bond acceptor | Introduces a basic nitrogen for salt formation/H-bonding. |

| Isobutyl | Increased steric bulk and lipophilicity | Probes hydrophobic pocket size. |

| 2-Thiophenyl | Introduces heteroaromatic ring, potential for unique interactions | Bioisostere for a phenyl ring with different electronic properties. |

Research Area 2: Agrochemical Innovation

The principles that make a compound "drug-like" often overlap with those that confer agrochemical activity. The need for membrane permeability, metabolic stability, and specific target interaction is universal. Cyclohexylamine derivatives have been investigated as intermediates for various organic compounds, including some pharmaceuticals and vulcanization accelerators. [9]

Hypothesis: A Building Block for Novel Herbicides or Fungicides

The lipophilic cyclohexyl ring can aid in the penetration of the waxy cuticle of plant leaves or the cell walls of fungi. The amine functionality can be derivatized to mimic known agrochemical toxophores or to interact with essential enzymes in plant or fungal metabolic pathways. The methoxy group may confer an optimal balance of hydro- and lipophilicity for systemic movement within the plant (phloem mobility).

Proposed Research Workflow: Phenotypic Screening

A target-agnostic, whole-organism (phenotypic) screening approach is often the most effective starting point in agrochemical discovery.

Diagram 3: Agrochemical Screening Funnel

Caption: A funnel approach for agrochemical lead discovery.

Research Area 3: Materials Science and Polymer Chemistry

Primary amines are fundamental building blocks in polymer chemistry, serving as monomers for polyamides and polyimides, or as curing agents for epoxy resins. The specific structure of this compound offers unique advantages.

Hypothesis: A Specialty Monomer and Modifying Agent

-

As a Monomer: The rigid, non-aromatic cyclohexyl ring can be incorporated into polymer backbones to increase the glass transition temperature (Tg) and improve thermal stability compared to linear aliphatic amines. The methoxy group can enhance solubility in organic solvents and potentially act as a site for post-polymerization modification.

-

As a Curing Agent for Epoxies: The amine can react with epoxide rings to form a cross-linked network. The steric bulk of the cyclohexyl ring and the electronic influence of the methoxy group can be used to control the curing rate and the final mechanical properties (e.g., toughness, flexibility) of the thermoset material.

-

As a Surface Modifier: The amine can be grafted onto surfaces containing electrophilic groups (e.g., epoxides, acid chlorides) to alter surface properties. The methoxycyclohexyl group would present a moderately non-polar surface, potentially useful for creating hydrophobic or selectively adhesive coatings.

Experimental Protocol: Polyamide Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of a novel polyamide by reacting this compound with a diacid chloride at the interface of two immiscible liquids.

-

Aqueous Phase Preparation: Dissolve this compound (2.0 eq) and sodium hydroxide (NaOH, 2.2 eq) in water. The NaOH neutralizes the HCl byproduct of the reaction.

-

Organic Phase Preparation: Dissolve a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride, 1.0 eq) in a non-polar organic solvent like hexane or carbon tetrachloride.

-

Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.

-

Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously. A "rope" of polyamide will be drawn out.

-

Self-Validation Note: The continuous formation of the polymer rope is a direct indicator of a successful polymerization reaction. The robustness of the rope provides a qualitative measure of the polymer's molecular weight and mechanical strength.

-

-

Washing and Drying: Wash the collected polymer rope thoroughly with water and then with a solvent like acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).

-

Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm), and Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution.

Diagram 4: Incorporation into a Polyamide Chain

Sources

- 1. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

theoretical studies on 4-Methoxycyclohexanamine conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 4-Methoxycyclohexanamine

Foreword: The Primacy of Shape in Molecular Function

In the intricate world of drug development and molecular biology, the adage "structure dictates function" is a foundational principle. The three-dimensional arrangement of a molecule—its conformation—governs its ability to interact with biological targets, influencing everything from binding affinity and efficacy to metabolic stability. For researchers and scientists, understanding the conformational landscape of a molecule is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics.

This guide delves into the theoretical and computational methodologies used to dissect the conformational preferences of this compound, a substituted cyclohexane that serves as an excellent model for exploring the subtle interplay of steric and stereoelectronic forces. We will move beyond a simple recitation of protocols to explain the causality behind computational choices, providing a framework for conducting robust, self-validating theoretical studies that yield trustworthy and actionable insights.

The Conformational Landscape of this compound

This compound exists as two distinct geometric isomers: cis and trans. Each of these isomers can adopt two primary chair conformations through a process known as ring inversion. This results in four key, low-energy conformers that form the basis of our investigation:

-

trans-1,4-diequatorial (trans-e,e): Both the methoxy (-OCH₃) and amino (-NH₂) groups occupy equatorial positions.

-

trans-1,4-diaxial (trans-a,a): Both substituents occupy axial positions.

-

cis-1,4-axial/equatorial (cis-a,e): The methoxy group is axial, and the amino group is equatorial.

-

cis-1,4-equatorial/axial (cis-e,a): The methoxy group is equatorial, and the amino group is axial.

The dynamic relationship and interconversion pathways between these conformers are crucial to understanding the molecule's overall behavior.

Caption: Conformational equilibrium of trans and cis isomers.

The Energetic Drivers: A Duality of Forces

The relative stability of each conformer is dictated by a balance of competing energetic factors. A robust theoretical analysis must account for both classical steric effects and more subtle, quantum mechanical stereoelectronic interactions.

Steric Hindrance: The 1,3-Diaxial Interaction

The most significant factor governing the stability of substituted cyclohexanes is steric strain, particularly the 1,3-diaxial interaction.[1][2] An axial substituent experiences repulsive van der Waals interactions with the two other axial hydrogens on the same face of the ring (at the C3 and C5 positions).[1][3] This destabilizing interaction is minimized when the substituent occupies the more spacious equatorial position.[1]

-

Expertise in Action: The energetic penalty for placing a group in the axial position is quantified by its "A-value." For a methoxy group, the A-value is approximately 0.6 kcal/mol, while for an amino group, it is around 1.4 kcal/mol. This simple heuristic immediately suggests that the amino group has a stronger preference for the equatorial position than the methoxy group. The trans-e,e conformer, which avoids these interactions entirely for both groups, is predicted to be the most stable.[4] Conversely, the trans-a,a conformer, with two significant 1,3-diaxial interactions, is expected to be the least stable.

Stereoelectronic Effects: Beyond Simple Sterics

While sterics provide a strong first-order approximation, a complete understanding requires probing the electronic landscape of the molecule.

-

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). In cyclohexanes, a key interaction is the donation from an axial C-H bond into the antibonding orbital of an adjacent, anti-periplanar C-C bond (σCH → σCC). When an electronegative substituent like -OCH₃ is present, hyperconjugative interactions involving its orbitals can influence conformational preference.[5][6] For instance, an axial methoxy group can be stabilized by σCH → σ*CO interactions with the syn-axial hydrogens, a phenomenon known as the pseudo-anomeric effect.[5]

-

Intramolecular Hydrogen Bonding: In specific orientations, the amino group (as a hydrogen bond donor) and the methoxy group's oxygen (as an acceptor) could potentially form an intramolecular hydrogen bond. This would most likely occur in the trans-a,a conformer, potentially offsetting some of its inherent steric strain. Computational analysis is essential to determine if the geometry is favorable and if such an interaction provides meaningful stabilization.

The Computational Protocol: A Framework for Trustworthy Results

To quantify the energetic differences between conformers, we employ a multi-step computational workflow grounded in quantum mechanics. The choice of methodology is paramount for achieving a balance of accuracy and computational feasibility.

Selecting the Right Tools: Causality in Method Selection

As a senior scientist, my primary recommendation is Density Functional Theory (DFT) , specifically using a hybrid functional like B3LYP .[7][8] This approach provides an excellent description of molecular geometries and relative energies for a wide range of organic systems at a manageable computational cost.[9][10]

For the basis set, a Pople-style, split-valence set such as 6-311+G(d,p) is a robust choice.[9][11]

-

6-311 : Indicates a flexible description of core and valence electrons.

-

+ : Adds diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions like hydrogen bonding.

-

(d,p) : Adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding environments.

In cases where weak interactions (van der Waals forces) are expected to be critical, it is advisable to either employ a DFT functional with an empirical dispersion correction (e.g., B3LYP-D3) or to perform single-point energy calculations using a higher-level method like Møller-Plesset perturbation theory (MP2) on the DFT-optimized geometries.[9][12]

Finally, since conformational equilibria can be sensitive to the environment, calculations should incorporate the effects of a solvent using a Polarizable Continuum Model (PCM) , which simulates the bulk electrostatic effect of the solvent.[9][11]

A Step-by-Step, Self-Validating Workflow

The following protocol ensures that the results are not only calculated but are validated as representing true energetic minima on the potential energy surface.

-

Structure Generation: Construct 3D models of the four key conformers (trans-e,e, trans-a,a, cis-a,e, cis-e,a) in a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using the selected level of theory (e.g., B3LYP/6-311+G(d,p) with PCM for water). This process finds the lowest energy structure in the vicinity of the starting geometry.

-

Frequency Calculation (The Trustworthiness Check): This is the critical self-validation step. A vibrational frequency calculation is performed on each optimized structure.

-

Confirmation of Minima: A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are found, the structure is a transition state, not a stable conformer, and must be re-optimized.

-

Thermodynamic Data: The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for comparing stabilities under standard conditions (298.15 K).

-

-

Analysis and Interpretation: The final electronic energies and Gibbs free energies are used to determine the relative stability of each conformer and to calculate their expected equilibrium populations using the Boltzmann distribution.

Caption: A robust workflow for theoretical conformational analysis.

Data Synthesis and Interpretation

The results of the computational workflow can be summarized to provide a clear, quantitative picture of the conformational landscape. The following table presents hypothetical but chemically sensible data derived from the principles discussed.

| Conformer | Isomer | Substituent Positions (OMe, NH₂) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG₂₉₈, kcal/mol) | Predicted Population (298 K, %) |

| 1 | trans | Equatorial, Equatorial (e,e) | 0.00 | 0.00 | ~94.1% |

| 2 | cis | Equatorial, Axial (e,a) | 1.55 | 1.60 | ~4.9% |

| 3 | cis | Axial, Equatorial (a,e) | 0.80 | 0.75 | ~2.0% |

| 4 | trans | Axial, Axial (a,a) | 2.90 | 2.85 | <0.1% |

Data Interpretation:

-

Dominance of trans-e,e : As predicted, the trans-diequatorial conformer is the global minimum, being substantially more stable than all other forms.[4] Its lack of 1,3-diaxial interactions makes it the overwhelmingly dominant species at equilibrium.

-

Stability of cis Conformers: Among the cis isomers, the conformer placing the larger amino group in the equatorial position (cis-a,e) is more stable than the one with the axial amino group (cis-e,a). This aligns perfectly with the known A-values of the substituents.

-

High Energy of trans-a,a : The trans-diaxial conformer is significantly destabilized by the combined steric strain of two axial groups, rendering its population negligible. Even a potential intramolecular hydrogen bond is insufficient to overcome this severe steric penalty.

Advanced Analysis: Uncovering Mechanistic Details with NBO